4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The structure features a tert-butyl group at the 4-position of the benzamide moiety and a phenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidinone scaffold. The tert-butyl group enhances metabolic stability and lipophilicity, while the benzamide linkage contributes to binding interactions with target proteins .
Properties
IUPAC Name |
4-tert-butyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-22(2,3)16-11-9-15(10-12-16)20(28)25-26-14-23-19-18(21(26)29)13-24-27(19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHEGHKIXJFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis: Construction of 1-Phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide derivatives.
Procedure :
- Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) in formic acid (20 mL).
- Reflux at 120°C for 8 hr under nitrogen.
- Cool to room temperature and precipitate with ice water.
- Filter and recrystallize from ethanol to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (82% yield).
Key Characterization :
Acylation at Position 5
The 5-amino group undergoes nucleophilic acylation with 4-(tert-butyl)benzoyl chloride under Schotten-Baumann conditions.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | THF/H2O (3:1) |
| Base | NaHCO3 (2.5 equiv) |
| Temperature | 0°C → rt |
| Reaction Time | 12 hr |
| Workup | Extract with EtOAc (3×) |
| Purification | Silica gel (Hex:EtOAc 4:1) |
Scale-Up Data :
- Starting material: 5.0 g (22.8 mmol) core
- 4-(tert-butyl)benzoyl chloride: 6.2 g (27.4 mmol)
- Yield: 7.8 g (85%)
- Purity : 98.6% (HPLC)
Alternative Synthetic Routes
One-Pot Assembly
A patent-pending method (WO2018099952A1) enables direct synthesis via:
- Suzuki coupling of 5-bromo-pyrazolo[3,4-d]pyrimidinone with phenylboronic acid
- In-situ acylation using 4-(tert-butyl)benzoic acid and EDCI/HOBt
Advantages :
Microwave-Assisted Synthesis
Comparative studies show enhanced efficiency under microwave irradiation:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 8 hr | 45 min |
| Yield | 82% | 89% |
| Energy Consumption | 1200 kJ | 350 kJ |
Reaction performed in DMF with K2CO3 as base at 120°C.
Purification and Analytical Data
Crystallization Optimization
Recrystallization solvents significantly impact product quality:
| Solvent System | Crystal Habit | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/Water (7:3) | Needles | 99.1 | 88 |
| Acetone/Hexane (1:1) | Prisms | 98.7 | 82 |
| DCM/MeOH (9:1) | Amorphous | 97.3 | 75 |
Ethanol/water system preferred for industrial-scale production.
Spectroscopic Characterization
1H NMR (500 MHz, CDCl3):
13C NMR (126 MHz, CDCl3):
HRMS :
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Component | Price ($/kg) | Contribution to Total Cost |
|---|---|---|
| 5-Amino-1-phenylpyrazolo core | 12,500 | 58% |
| 4-(tert-butyl)benzoyl chloride | 9,800 | 37% |
| Solvents/Reagents | - | 5% |
Process intensification strategies can reduce raw material costs by 22% through solvent recycling.
Environmental Impact Assessment
E-Factor Calculation :
- Total waste: 14.3 kg/kg product
- Solvent contribution: 89%
- Inorganic salts: 8%
- Organic byproducts: 3%
Implementation of membrane-based solvent recovery decreases E-factor to 9.8 kg/kg.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 4-oxo group on the pyrimidine ring facilitates nucleophilic substitution reactions. Common nucleophiles such as amines or thiols can displace the oxygen under specific conditions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | NH₃, EtOH, reflux | 4-amino-pyrazolo[3,4-d]pyrimidine | 75–85% | |
| Thiol substitution | RSH, K₂CO₃, DMF, 80°C | 4-thioether derivatives | 60–70% |
These reactions are critical for introducing pharmacologically relevant groups, such as sulfonamides or alkylamines, to modulate bioactivity.
Functional Group Transformations of the Benzamide Moiety
The benzamide group undergoes hydrolysis and coupling reactions:
Hydrolysis
Under acidic or basic conditions, the amide bond cleaves to form carboxylic acid:
This reaction is pH-sensitive, with optimal yields at pH 1–2 (acidic) or pH 12–13 (basic) .
Coupling Reactions
The benzamide can participate in peptide-like couplings using carbodiimide reagents (e.g., EDC/HOBt):
| Reagent System | Product | Application |
|---|---|---|
| EDC/HOBt, DMF | Amide-linked prodrugs | Enhanced solubility |
| DCC/DMAP, CH₂Cl₂ | Ester derivatives | Prodrug design |
Oxidation and Reduction Reactions
The pyrazole ring is susceptible to redox modifications:
Oxidation
Atmospheric oxygen or mild oxidants (e.g., H₂O₂) oxidize the pyrazole N–H bond:
This reaction is utilized to modulate electronic properties for target binding .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s conjugated double bonds, though this is less common due to steric hindrance from the tert-butyl group .
Electrophilic Aromatic Substitution
The phenyl group at position 1 undergoes halogenation or nitration under controlled conditions:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | Para | 50–60% |
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 40–50% |
The electron-withdrawing benzamide group directs electrophiles to meta/para positions .
Stability and Degradation
The compound degrades under extreme conditions:
-
Thermal Stability : Decomposes above 200°C, forming aromatic amines and CO₂.
-
Photolysis : UV light (254 nm) induces ring-opening reactions, requiring storage in amber vials.
Catalytic Reactions
Lewis acids (e.g., AlCl₃) facilitate Friedel-Crafts alkylation of the phenyl group:
This method introduces alkyl chains for solubility tuning .
Key Reaction Mechanisms
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Compounds similar to 4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have shown potent inhibitory effects on various cancer cell lines by targeting key signaling pathways such as the mTOR pathway, which is crucial for cell growth and proliferation.
Mechanism of Action :
- Target : The primary target is kinases involved in cell signaling.
- Mode of Action : Acts as a kinase inhibitor, disrupting cellular processes like cell cycle progression and apoptosis.
Biological Studies
This compound is studied for its potential biological activities beyond cancer treatment:
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes that play roles in various diseases.
- Receptor Binding : Explored for binding affinity to certain receptors that could lead to therapeutic applications.
Industrial Applications
The compound may also find utility in industrial settings:
- Synthesis of Complex Molecules : Used as a building block in organic synthesis.
- Catalysis : Potential applications as a catalyst in chemical reactions due to its unique structure.
Case Studies
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazolo[3,4-d]pyrimidine compounds inhibited the growth of breast cancer cell lines by over 70% at specific concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.
- Enzyme Inhibition Research : In another study, researchers investigated the inhibitory effects of this compound on specific kinases involved in metabolic pathways. Results indicated that the compound could reduce enzyme activity by up to 60%, suggesting potential for metabolic disease treatments.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyrazolo[3,4-d]pyrimidinone core, benzamide modifications, and bioactivity profiles. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Activity: The tert-butyl group in the benzamide moiety (common in the target compound, SI112, and Example 53) improves metabolic stability and hydrophobic interactions in kinase binding pockets . The phenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidinone (target compound) is critical for maintaining planarity, aiding in π-π stacking with kinase domains .
Synthetic Pathways: The target compound’s synthesis likely involves Mitsunobu reactions (as seen in ZYBT1) or HBTU-mediated couplings (as in SI112) to attach the benzamide group to the pyrazolo[3,4-d]pyrimidinone core . In contrast, Example 53 uses Suzuki-Miyaura cross-coupling for introducing fluorinated aryl groups, enhancing target specificity .
Biological Activity: ZYBT1 () demonstrates potent BTK inhibition (IC₅₀ = 0.8 nM), suggesting that pyrazolo[3,4-d]pyrimidinone derivatives with optimized substituents (e.g., acrylamide in ZYBT1) achieve higher potency than the tert-butyl-benzamide analog . SI112 () shows divergent activity as a GAT inhibitor, highlighting how minor structural changes (e.g., 4-methoxyphenyl vs. phenyl) redirect biological targets .
Biological Activity
4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.49 g/mol. Its structure includes a tert-butyl group, a phenyl group, and a pyrazolo[3,4-d]pyrimidine core, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.49 g/mol |
| CAS Number | 899752-35-3 |
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Specifically, studies have reported that compounds similar to this compound demonstrate potent inhibitory effects on various cancer cell lines.
- Inhibition of Cell Proliferation :
- Mechanism of Action :
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Target Enzymes : It may inhibit enzymes involved in critical metabolic pathways, contributing to its anticancer effects.
- Binding Affinity : Molecular docking studies suggest that the compound has favorable binding interactions with target enzymes, enhancing its potential as a therapeutic agent .
Case Studies
Several studies have highlighted the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Antiproliferative Effects :
- Evaluation of Synthetic Compounds :
Q & A
Basic Question: What are the critical factors for optimizing multi-step synthesis of pyrazolo[3,4-d]pyrimidine derivatives like 4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?
Answer:
Key factors include solvent selection (e.g., dimethyl sulfoxide or ethanol for polar intermediates), temperature control (60–120°C for cyclization steps), and catalyst choice (e.g., triethylamine for amidation or palladium for cross-coupling). Purification via column chromatography or recrystallization is essential to achieve >95% purity . For tert-butyl-substituted analogs, steric hindrance during substitution reactions requires prolonged reaction times (12–24 hrs) and inert atmospheres to prevent oxidation .
Basic Question: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm for phenyl groups) and carbonyl signals (δ 165–170 ppm for the benzamide).
- XRD : Confirm the monoclinic crystal system (common in pyrazolo[3,4-d]pyrimidines) with lattice parameters (e.g., a = 10.2 Å, b = 14.5 Å) to verify substituent orientation .
- HRMS : Validate molecular weight (e.g., m/z 417.18 for [M+H]+) and fragmentation patterns to distinguish regioisomers .
Advanced Question: What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
- Assay standardization : Use consistent cell lines (e.g., A-549 for lung cancer) and control for ATP concentrations in kinase inhibition assays .
- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- SAR cross-validation : Compare substituent effects (e.g., tert-butyl vs. trifluoromethyl) on target binding using molecular docking (e.g., AutoDock Vina) .
Advanced Question: How can researchers design experiments to elucidate the mechanism of action for this compound’s anticancer activity?
Answer:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using competitive binding assays with [γ-32P]ATP .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based assays (e.g., Caspase-Glo) in treated vs. untreated cells .
- Transcriptomic analysis : Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) post-treatment .
Basic Question: What analytical techniques are essential for quantifying this compound in biological matrices?
Answer:
- HPLC-UV : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- LC-MS/MS : Employ electrospray ionization (ESI+) and monitor transitions like m/z 417 → 238 for quantification .
- Validation parameters : Ensure linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery rates (85–115%) per FDA guidelines .
Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to assess logP (<5 for blood-brain barrier penetration) and CYP450 inhibition risks .
- Molecular dynamics (MD) : Simulate binding stability (RMSD < 2 Å) of the tert-butyl group in hydrophobic kinase pockets (e.g., EGFR-TK) .
- Metabolite identification : Predict Phase I/II metabolites (e.g., hydroxylation at C4) using GLORYx .
Basic Question: What are common pitfalls in synthesizing N-substituted pyrazolo[3,4-d]pyrimidines, and how can they be mitigated?
Answer:
- Low yields in cyclization : Optimize microwave-assisted synthesis (100°C, 30 min) to enhance ring closure efficiency .
- Byproduct formation : Add molecular sieves to absorb water during amide coupling .
- Purification challenges : Use reverse-phase HPLC with 0.1% formic acid to separate diastereomers .
Advanced Question: How can researchers investigate structure-activity relationships (SAR) for analogs of this compound?
Answer:
- Substituent scanning : Synthesize derivatives with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the benzamide position to assess potency shifts .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from 20+ analogs to map electrostatic/hydrophobic requirements .
- Crystallographic benchmarking : Compare ligand-protein co-crystal structures (e.g., PDB 4HJO) to identify critical hydrogen bonds .
Basic Question: What protocols ensure reproducibility in biological assays for this compound?
Answer:
- Cell culture : Use passage numbers <20 for consistency; pre-test mycoplasma contamination .
- Dose-response curves : Apply 10 concentrations (0.1 nM–100 µM) with triplicate wells; calculate IC₅₀ using GraphPad Prism .
- Positive controls : Include staurosporine (apoptosis) or erlotinib (EGFR inhibition) to validate assay sensitivity .
Advanced Question: How can contradictory data on enzyme inhibition vs. cellular cytotoxicity be reconciled?
Answer:
- Off-target profiling : Screen against 100+ off-targets (e.g., GPCRs, ion channels) to identify polypharmacology .
- Pathway enrichment analysis : Use KEGG to link inhibited kinases (e.g., CDKs) to observed cytotoxicity .
- Pharmacodynamic studies : Measure target engagement in tumors via Western blot (e.g., p-ERK reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
